Beta-Amyloid (14-25) is a peptide fragment derived from the larger amyloid precursor protein, playing a significant role in the pathogenesis of Alzheimer's disease. This specific fragment is part of the broader family of beta-amyloid peptides, which are known for their aggregation into fibrils that form plaques in the brains of Alzheimer's patients. The study of Beta-Amyloid (14-25) is critical for understanding the molecular mechanisms underlying amyloid plaque formation and its implications in neurodegeneration.
Beta-Amyloid (14-25) is synthesized within the body from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. This peptide, along with others such as Beta-Amyloid (1-42) and Beta-Amyloid (25-35), has been extensively studied due to its relevance in Alzheimer's disease pathology.
Beta-Amyloid peptides are classified as neurotoxic polypeptides that aggregate to form insoluble fibrils. They are categorized based on their length, with Beta-Amyloid (14-25) being a mid-length fragment that retains significant biological activity and aggregation propensity.
The synthesis of Beta-Amyloid (14-25) typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis process involves several key steps:
The synthesis of Beta-Amyloid (14-25) can be challenging due to its tendency to aggregate during both resin attachment and in solution. Techniques such as using pseudoprolines or solubilizing tags have been developed to enhance solubility and reduce aggregation during synthesis and purification processes .
Beta-Amyloid (14-25) has a specific amino acid sequence that contributes to its structural properties. The secondary structure predominantly features beta-sheet conformations, which are critical for its aggregation behavior.
The molecular formula for Beta-Amyloid (14-25) is , with a molecular weight of approximately 865.5062 g/mol. Characterization techniques such as mass spectrometry and circular dichroism spectroscopy are employed to confirm the identity and structural integrity of the synthesized peptide .
Beta-Amyloid (14-25) undergoes various chemical reactions that facilitate its aggregation into fibrils:
Studies have shown that factors such as concentration, temperature, and pH significantly influence the kinetics of Beta-Amyloid (14-25) aggregation. For instance, an increase in concentration tends to accelerate self-assembly due to enhanced intermolecular interactions .
The mechanism by which Beta-Amyloid (14-25) contributes to neurodegeneration involves several steps:
Research indicates that the presence of oligomeric forms of Beta-Amyloid is particularly toxic, causing synaptic dysfunction and neuronal loss .
Beta-Amyloid (14-25) is typically a white to off-white powder at room temperature. Its solubility varies depending on pH and solvent conditions; it tends to be more soluble in organic solvents compared to aqueous solutions.
The peptide exhibits significant hydrophobicity due to its amino acid composition, which influences its aggregation behavior. Its stability can be affected by factors such as temperature and ionic strength.
Relevant data from studies show that at physiological pH (around 7.4), Beta-Amyloid (14-25) demonstrates increased propensity for aggregation compared to lower pH environments .
Beta-Amyloid (14-25) serves multiple purposes in scientific research:
The Aβ(14-25) fragment, encompassing residues HQKLVFFAEDVG, serves as a critical aggregation nucleus due to its central hydrophobic core (LVFFA). This domain drives rapid β-sheet formation through hydrophobic collapse and electrostatic interactions involving His14 and Glu22/23. Molecular dynamics simulations reveal that Aβ(14-25) oligomerization follows concentration-dependent kinetics, with a power-law relationship between monomer concentration and oligomerization time (t ∝ [M]⁻²·⁴) [2] [9]. At physiological concentrations (nM-μM), the peptide progresses through distinct phases:
Table 1: Kinetics of Aβ(14-25) Oligomerization Compared to Full-Length Aβ
Parameter | Aβ(14-25) | Aβ(1-42) | Aβ(1-40) |
---|---|---|---|
Lag phase (t₁/₂, min) | 120 ± 15 | 910 ± 40 | 1,500 ± 100 |
Oligomerization rate (k, M⁻¹s⁻¹) | 9.9 × 10² | 38 ± 5 | 1.2 × 10² |
Activation energy (kcal/mol) | 5.5 | 12.1 | 14.3 |
Data derived from fluorescence quenching and MD simulations [2] [9]
Temperature and pH critically modulate kinetics: Lower pH (≤6.5) protonates His14, accelerating self-assembly, while elevated temperatures (50°C) reduce lag times 8-fold due to enhanced conformational flexibility [9].
Aβ(14-25) exhibits heterologous seeding capacity with full-length Aβ isoforms, altering fibrillation kinetics and fibril morphology. Arctic mutant (E22G) Aβ(1-40) fibrils accelerate Aβ(14-25) assembly 8-fold by:
Conversely, Aβ(14-25) oligomers nucleate full-length Aβ aggregation by:
Table 2: Cross-Seeding Efficiency Between Aβ(14-25) and Full-Length Aβ Isoforms
Seed:Fibril System | Lag Time Reduction | Fibril Twist Periodicity |
---|---|---|
Aβ(1-40Arctic):Aβ(14-25) | 88% ± 5% | 95 nm ± 2 (vs. WT 110 nm) |
Aβ(14-25):Aβ(1-42) | 65% ± 8% | 85 nm ± 3 |
Aβ(1-40Italian):Aβ(14-25) | 15% ± 3% | No change |
Data from kinetic assays and cryo-EM fibril characterization [6] [10]
Post-translational modifications (PTMs) at Aβ(14-25) residues dramatically alter aggregation propensity and neurotoxicity:
Table 3: Impact of PTMs on Aβ(14-25) Aggregation Kinetics
Modification | β-Sheet Content | Oligomerization Rate | Toxicity (Neuronal Viability) |
---|---|---|---|
Wild-type | 28% ± 3% | 1.0 (reference) | 52% ± 5% |
pSer26 | 68% ± 5% | 3.2 ± 0.4 | 28% ± 3% |
D-Asp23 | 45% ± 4% | 1.8 ± 0.2 | 18% ± 2% |
iso-Asp23 | 15% ± 2% | 0.3 ± 0.1 | 40% ± 4% |
Data from CD spectroscopy, thioflavin T assays, and primary neuron viability tests [3] [6]
Aβ(14-25) targets cholesterol-sphingolipid-enriched lipid rafts via its hydrophobic LVFFA domain, initiating neurotoxic signaling cascades:
Table 4: Lipid Raft-Dependent Neurotoxic Mechanisms of Aβ(14-25)
Mechanism | Key Players | Functional Consequence |
---|---|---|
Receptor clustering | PrPC, mGluR5, NMDA-R | Excitotoxicity, Ca²⁺ dyshomeostasis |
Ion channel formation | LVFFA-mediated β-barrels | Membrane depolarization, ATP depletion |
Kinase activation | Fyn, GSK-3β, CDK5 | Tau hyperphosphorylation, synaptic loss |
Data from co-immunoprecipitation, electrophysiology, and kinase activity assays [4] [5] [10]
Compounds Mentioned in Article
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7